5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid
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Overview
Description
5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is a heterocyclic compound that contains a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Amberlyst-70, which is a resinous, nontoxic, thermally stable, and cost-effective heterogeneous catalyst . The reaction is carried out under mild conditions, making it eco-friendly and efficient.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where different substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-5,5-dimethyl-4-isopropylidene-1H-pyrazole
- 5,5-Dimethyl-4-(propan-2-ylidene)-4,5-dihydro-1H-pyrazole
Uniqueness
5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is unique due to its specific structural features and the presence of the carbimidothioic acid group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
4,4-dimethyl-3-propan-2-yl-3H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-11-12(7)8(10)13/h5-7H,1-4H3,(H2,10,13) |
InChI Key |
ACLXSFDBMAOJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C=NN1C(=S)N)(C)C |
solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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